molecular formula C8H8BN3O2 B13640701 [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid

[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid

Cat. No.: B13640701
M. Wt: 188.98 g/mol
InChI Key: SZGABNYLCUFJLQ-UHFFFAOYSA-N
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Description

[5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid: is a heterocyclic compound that features both a pyrazole and a pyridine ring, connected through a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid typically involves the formation of the pyrazole and pyridine rings followed by the introduction of the boronic acid group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can be used to form pyrazoles . The boronic acid group can then be introduced through a palladium-catalyzed coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The boronic acid group allows for various substitution reactions, including Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, base (e.g., potassium carbonate).

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole and pyridine rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines .

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with various biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, the compound can be used in the development of advanced materials, including polymers and catalysts. Its boronic acid group makes it a valuable component in the design of functional materials.

Mechanism of Action

The mechanism of action of [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Uniqueness: The presence of the boronic acid group in [5-(1H-pyrazol-1-yl)pyridin-3-yl]boronic acid distinguishes it from other similar compounds. This functional group enhances its reactivity and allows for unique interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H8BN3O2

Molecular Weight

188.98 g/mol

IUPAC Name

(5-pyrazol-1-ylpyridin-3-yl)boronic acid

InChI

InChI=1S/C8H8BN3O2/c13-9(14)7-4-8(6-10-5-7)12-3-1-2-11-12/h1-6,13-14H

InChI Key

SZGABNYLCUFJLQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)N2C=CC=N2)(O)O

Origin of Product

United States

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